molecular formula C8H12ClF2NO B6211975 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride CAS No. 2731007-24-0

7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No.: B6211975
CAS No.: 2731007-24-0
M. Wt: 211.6
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Description

7,7-difluoro-3-azabicyclo[331]nonan-9-one hydrochloride is a chemical compound with the molecular formula C8H11ClF2NO It is a bicyclic compound containing a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one: The non-hydrochloride form of the compound.

    3-azabicyclo[3.3.1]nonan-9-one: A similar compound without the fluorine atoms.

    7-fluoro-3-azabicyclo[3.3.1]nonan-9-one: A similar compound with only one fluorine atom.

Uniqueness

7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

2731007-24-0

Molecular Formula

C8H12ClF2NO

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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